Oplopanon

Beschreibung

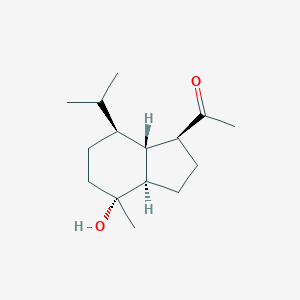

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXJHVQYKOJBBN-NJVJYBDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172633 | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-78-0 | |

| Record name | (-)-Oplopanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oplopanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oplopanon: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oplopanon is a naturally occurring sesquiterpenoid found within the genus Oplopanax, a small group of deciduous shrubs in the Araliaceae family. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, geographical and biological distribution, and the methodologies for its extraction and analysis. While this compound has been identified as a constituent of these traditionally used medicinal plants, this guide also highlights the current gaps in the literature, particularly concerning quantitative data and specific biological mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Natural Sources and Distribution

This compound is primarily isolated from three species within the Oplopanax genus.[1][2] These plants are closely related to the well-known medicinal plant, American ginseng.[1] The distribution of these species is specific to regions in North America and Northeast Asia.

-

Oplopanax horridus (Devil's Club): This is the most well-known species in the genus and the only one native to North America.[1] Its range extends from southern Alaska and the Yukon Territory down to southwestern Oregon.[3] It can also be found eastward to Alberta, the Idaho panhandle, and western Montana, with a distinct population on islands in Lake Superior.[3][4] Oplopanax horridus thrives in moist, wooded areas, often along streams.[3]

-

Oplopanax elatus : This species is native to Northeast Asia, including northeastern China, the Russian Far East, and Korea.[5][6] It is often found in temperate regions.[6]

-

Oplopanax japonicus : As its name suggests, this species is distributed throughout Japan.[1][2]

The primary part of the plant used for the isolation of this compound and other bioactive compounds is the root and stem bark.[2][7]

Quantitative Analysis of this compound and Related Compounds

While this compound has been identified in Oplopanax species, there is a notable lack of specific quantitative data in the available scientific literature regarding its concentration in different species or plant parts. Most quantitative studies on Oplopanax have focused on other classes of compounds, particularly polyynes.

The following table summarizes the available quantitative data for related compounds found in Oplopanax species, which may provide context for the general chemical profile of these plants.

| Compound Class | Compound Name(s) | Plant Species | Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |

| Polyynes | Falcarindiol, Oplopandiol, etc. | Oplopanax horridus | Root Bark | 0.25 - 6.68 | [8] |

| Polyynes | Falcarindiol | Oplopanax elatus | Root Bark | Predominant polyyne | [2] |

| Polyenes | (S,E)-nerolidol | Oplopanax horridus | Root Bark | Main component | [2] |

Experimental Protocols

Detailed, step-by-step protocols for the specific isolation of this compound are not extensively detailed in the available literature. However, by compiling information from studies on the phytochemical analysis of Oplopanax species, a general methodology can be outlined.

Extraction of Sesquiterpenoids from Oplopanax Root Bark

This protocol is a generalized procedure based on methods used for extracting various compounds, including sesquiterpenes, from Oplopanax horridus and Oplopanax elatus.

-

Plant Material Preparation: Air-dry the root bark of the desired Oplopanax species and grind it into a fine powder (e.g., passing through an 80-mesh screen).[5]

-

Solvent Extraction:

-

Place the powdered root bark in a reflux apparatus.

-

Add 70-85% ethanol (B145695) at a solid-to-solvent ratio of 1:8 (w/v).[2][5]

-

Heat the mixture to reflux at 90°C for 4 hours.[2]

-

Filter the extract.

-

Repeat the extraction on the residue with 70% ethanol at a 1:6 (w/v) ratio for 2 hours, twice.[2]

-

Combine all the filtrates.

-

-

Solvent Removal: Evaporate the combined ethanol extracts under reduced pressure (in vacuo) at 60°C to obtain the crude extract.[2] The reported yield for a 70% ethanol extract from O. elatus is approximately 28%.[5]

-

Supercritical Fluid Extraction (Alternative Method): Supercritical CO2 extraction is a greener alternative for extracting volatile compounds like sesquiterpenoids.[9][10][11][12][13]

Isolation and Purification by Column Chromatography

The crude extract is a complex mixture and requires further separation to isolate this compound.

-

Fractionation of Crude Extract:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.[5]

-

-

Silica (B1680970) Gel Column Chromatography:

-

Further Purification:

-

Fractions containing this compound (as determined by TLC or HPLC analysis) are further purified using column chromatography on finer silica gel (200-300 mesh) and/or reversed-phase C18 silica gel.[5]

-

Preparative High-Performance Liquid Chromatography (prep-HPLC) with a methanol-water mobile phase can be used for final purification.[5]

-

Analytical Characterization

Once isolated, the structure and purity of this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Agilent Zorbax SB-C18 (250 × 4.6 mm i.d., 5 µm) or similar.[15]

-

Mobile Phase: A gradient elution of acetonitrile (B52724) and water is commonly used.[16] A typical gradient might start with a higher concentration of water and gradually increase the concentration of acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detector set at a wavelength suitable for sesquiterpenoids (e.g., 202 nm).[2]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like sesquiterpenoids.

-

Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50°C for 1 minute, then ramp up to 320°C at 10°C/min and hold for 2 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to library spectra for identification.

-

Biological Activity and Potential Signaling Pathways

The ethnobotanical uses of Oplopanax species for treating various ailments suggest a range of biological activities for their constituent compounds.[7] Extracts of Oplopanax horridus have demonstrated anti-proliferative effects on cancer cells, and this activity is often attributed to the hydrophobic components of the extract, which would include sesquiterpenoids like this compound.[2]

While direct studies on the mechanism of action of this compound are limited, the known anti-inflammatory properties of other sesquiterpenoids and flavonoids suggest potential involvement in key inflammatory signaling pathways.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[17] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[17] It is plausible that this compound could inhibit the activation of the IKK complex, prevent the degradation of IκBα, or block the nuclear translocation of NF-κB.

References

- 1. mdpi.com [mdpi.com]

- 2. Improving Anticancer Activities of Oplopanax horridus Root Bark Extract by Removing Water-soluble Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Identification of Two New Polyynes from a North American Ethnic Medicinal Plant--Oplopanax horridus (Smith) Miq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and identification of two new polyynes from a North American ethnic medicinal plant--Oplopanax horridus (Smith) Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioone.org [bioone.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. matec-conferences.org [matec-conferences.org]

- 14. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An HPLC-DAD method for simultaneous quantitative determination of four active hydrophilic compounds in Magnoliae officinalis cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of six polyynes and one polyene in Oplopanax horridus and Oplopanax elatus by pressurized liquid extraction and on-line SPE-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GSRS [gsrs.ncats.nih.gov]

Oplopanon Biosynthetic Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oplopanone, a cadinane-type sesquiterpenoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for enabling metabolic engineering approaches for sustainable production and the generation of novel derivatives. This technical guide provides a comprehensive investigation into the putative biosynthetic pathway of Oplopanone, detailing the enzymatic steps from the central metabolite farnesyl pyrophosphate (FPP) to the final oxidized product. This document summarizes key quantitative data for homologous enzymes, provides detailed experimental protocols for pathway elucidation, and presents visual diagrams of the proposed pathway and experimental workflows to facilitate further research in this area.

Proposed Oplopanone Biosynthetic Pathway

The biosynthesis of Oplopanone is hypothesized to proceed in two major stages, which is a common theme in the formation of oxidized sesquiterpenoids. The initial step involves the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the characteristic bicyclic cadinane (B1243036) skeleton. This is followed by a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, to yield the final Oplopanone structure.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The formation of the oplopane skeleton, a derivative of the cadinane sesquiterpenes, is initiated by a sesquiterpene synthase (STS). Specifically, a (+)-δ-cadinene synthase is proposed to catalyze the cyclization of FPP. This enzyme facilitates a complex series of carbocation rearrangements and cyclizations to produce (+)-δ-cadinene as the primary product[1][2].

Stage 2: Oxidation of the Cadinane Skeleton

Following the formation of the (+)-δ-cadinene backbone, a series of oxidation reactions are required to produce Oplopanone. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the functionalization of terpene scaffolds[3][4]. For Oplopanone biosynthesis, it is proposed that at least two oxidative steps are necessary: a hydroxylation to introduce the hydroxyl group and a subsequent oxidation to form the ketone group. A plausible intermediate in this pathway is 8-hydroxy-(+)-δ-cadinene. The enzyme responsible for this hydroxylation in a similar pathway in Gossypium arboreum is (+)-δ-cadinene-8-hydroxylase, a CYP450 enzyme (CYP706B1)[5]. Further oxidation of this intermediate would then be required to yield the final Oplopanone product.

Quantitative Data for Key Enzymes

Precise quantitative data for the enzymes directly involved in Oplopanone biosynthesis is not yet available. However, data from well-characterized homologous enzymes provide valuable benchmarks for future research.

(+)-δ-Cadinene Synthase from Gossypium arboreum

As a representative enzyme for the initial cyclization step, the kinetic parameters of (+)-δ-cadinene synthase from Gossypium arboreum have been determined. This information is critical for designing in vitro assays and for metabolic engineering efforts.

| Parameter | Value | Conditions | Reference |

| Enzyme | (+)-δ-Cadinene Synthase | [1] | |

| Source | Gossypium arboreum | [1] | |

| Substrate | [1-³H]-Farnesyl Diphosphate | [1] | |

| Km | ~5 µM | 25 mM HEPES, 15 mM MgCl₂, 5 mM DTT, pH 7.5, 25°C | [1] |

| kcat | Not explicitly stated | 25 mM HEPES, 15 mM MgCl₂, 5 mM DTT, pH 7.5, 25°C | [1] |

| Optimal pH | ~7.5 | [1] | |

| Cofactor | Mg²⁺ | [1] |

Cytochrome P450 Monooxygenase (CYP706B1)

Quantitative data for the subsequent oxidation steps is more limited. However, studies on (+)-δ-cadinene-8-hydroxylase (CYP706B1) from Gossypium arboreum provide some insights into the activity of P450s on a cadinane skeleton.

| Parameter | Value | Conditions | Reference |

| Enzyme | (+)-δ-cadinene-8-hydroxylase (CYP706B1) | [5] | |

| Source | Gossypium arboreum (expressed in yeast microsomes) | [5] | |

| Substrate | (+)-δ-Cadinene | [5] | |

| Product | 8-hydroxy-(+)-δ-cadinene | [5] | |

| Inhibitors | Clotrimazole, miconazole, various sesquiterpene olefins | [5] |

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to investigate the Oplopanone biosynthetic pathway. These protocols are based on established methods for the characterization of sesquiterpene synthases and cytochrome P450s.

Heterologous Expression of Sesquiterpene Synthase in E. coli

This protocol describes the expression of a candidate (+)-δ-cadinene synthase gene in Escherichia coli, a common host for producing plant enzymes.

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized open reading frame of the candidate synthase gene.

-

Clone the gene into an appropriate expression vector, such as pET28a or pTrc99A, containing an inducible promoter (e.g., T7 or trc) and a selectable marker.

-

-

Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3) or DH5α) with the expression plasmid.

-

Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) or M9 medium with the starter culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.

-

-

Protein Purification:

-

If using a His-tagged construct, purify the soluble protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with a wash buffer containing a low concentration of imidazole.

-

Elute the protein with an elution buffer containing a high concentration of imidazole.

-

Assess the purity of the protein by SDS-PAGE.

-

In Vitro Sesquiterpene Synthase Assay and Product Analysis

This protocol outlines the procedure for determining the enzymatic activity of the purified sesquiterpene synthase and identifying its products.

-

Enzyme Assay:

-

Prepare a reaction mixture in a glass vial containing an assay buffer (e.g., 25 mM HEPES, pH 7.5), 15 mM MgCl₂, 5 mM DTT, and the purified enzyme (0.5-1.0 µM).

-

Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 1-200 µM.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.

-

-

Product Extraction:

-

Add an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to the reaction mixture.

-

Vortex vigorously to extract the hydrophobic sesquiterpene products into the organic phase.

-

Separate the phases by centrifugation.

-

-

GC-MS Analysis:

-

Transfer the organic phase to a new vial for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Inject an aliquot of the organic extract into the GC-MS system.

-

Use a suitable GC column (e.g., DB-5 or HP-5ms) and a temperature program that allows for the separation of sesquiterpenes.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards or by searching mass spectral libraries (e.g., NIST).

-

Characterization of Cytochrome P450 Activity

This protocol describes a general approach for characterizing the activity of a candidate CYP450 involved in Oplopanone biosynthesis, typically requiring co-expression with a P450 reductase.

-

Heterologous Expression in Yeast or E. coli:

-

Co-express the candidate CYP450 gene and a suitable cytochrome P450 reductase (CPR) in a host system like Saccharomyces cerevisiae or a modified E. coli strain engineered for P450 expression.

-

Prepare microsomes from the yeast cells or the membrane fraction from E. coli.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomes (or membrane fraction), a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Add the substrate (e.g., (+)-δ-cadinene) to the reaction mixture.

-

Incubate the reaction at a suitable temperature (e.g., 28-30°C) with shaking.

-

-

Product Extraction and Analysis:

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated and/or ketonized products.

-

Further structural elucidation of novel products may require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion and Future Directions

The investigation into the Oplopanone biosynthetic pathway is still in its early stages. The proposed pathway, involving a (+)-δ-cadinene synthase and subsequent oxidation by cytochrome P450 monooxygenases, provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the specific genes and enzymes from an Oplopanone-producing plant, such as Oplopanax elatus. The experimental protocols detailed in this guide offer a clear roadmap for these investigations. A complete elucidation of the Oplopanone biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but will also pave the way for the biotechnological production of this and other valuable sesquiterpenoids.

References

- 1. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitor and substrate activities of sesquiterpene olefins toward +-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase (CYP706B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Oplopanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oplopanone is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units.[1] It is primarily isolated from plants of the Asteraceae family and has been identified in species such as Oplopanax elatus, Raulinoa echinata, and Disynaphia multicrenulata.[1][2] Characterized by a complex bicyclic structure, Oplopanone has garnered significant interest within the scientific community for its potential biological activities, including anti-inflammatory, antimicrobial, anti-plasmodial, and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Oplopanone, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Oplopanone's physical and chemical characteristics are summarized in the tables below. It is typically described as a powder and has been noted to have a moderate solubility in organic solvents.[1] There are some discrepancies in the reported melting point, which may be attributable to variations in purity or experimental conditions.

Table 1: General and Physical Properties of Oplopanone

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O₂ | [3] |

| Molecular Weight | 238.37 g/mol | [3] |

| Appearance | Powder | [1] |

| Melting Point | 88 - 100 °C | [4] |

| Boiling Point | 336.7 ± 25.0 °C (Predicted) | [3] |

| Density | 0.995 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.88 ± 0.60 (Predicted) | [3] |

Table 2: Chromatographic and Spectroscopic Data of Oplopanone

| Data Type | Key Features and Values | Source(s) |

| ¹H-NMR | Data available, used for structural elucidation. | [3] |

| ¹³C-NMR | Data available, used for structural elucidation. | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (ketone) and O-H (hydroxyl) groups are expected. The region of ~1700-1725 cm⁻¹ is characteristic for the C=O stretching vibration in ketones. | [4] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 238. Fragmentation patterns provide structural information. | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of Oplopanone.

Isolation and Purification

General Protocol for Isolation:

-

Extraction: The dried and powdered plant material (e.g., stems of Oplopanax elatus) is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or a solvent of intermediate polarity like ethyl acetate (B1210297), to extract the sesquiterpenoids.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the components of the extract.

-

Purification: Fractions containing Oplopanone, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure Oplopanone.

Total Synthesis

The total synthesis of dl-oplopanone (B1205957) has been reported, demonstrating the feasibility of its chemical synthesis.[9] These synthetic routes provide a means to produce Oplopanone and its analogs for further biological evaluation, overcoming the limitations of natural abundance. The detailed multi-step synthesis is beyond the scope of this guide but can be found in the cited literature.

Biological Assays

Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is used to determine the efficacy of Oplopanone against Plasmodium falciparum, the parasite responsible for malaria.[3][4][10][11][12]

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable culture medium.

-

Drug Preparation: A stock solution of Oplopanone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, the parasite culture is incubated with the different concentrations of Oplopanone. Control wells with untreated parasites and parasites treated with a known antimalarial drug are also included.

-

Incubation: The plate is incubated for a defined period (e.g., 72 hours) under conditions suitable for parasite growth.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus to the number of viable parasites.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of parasite growth inhibition against the concentration of Oplopanone.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of Oplopanone on mammalian cell lines to determine its therapeutic index.[13][14][15][16][17]

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of Oplopanone. Control wells with untreated cells are included.

-

Incubation: The plate is incubated for a specific duration (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Biological Activities and Signaling Pathways

Oplopanone has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Activity

Sesquiterpenoids, including Oplopanone, are known to possess anti-inflammatory properties.[2][5][18] The primary mechanism of action is believed to be the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][18] By inhibiting these pathways, sesquiterpenoids can reduce the production of inflammatory mediators like cytokines and chemokines.[5]

Antimicrobial Activity

The antimicrobial effects of sesquiterpenoids are thought to arise from their ability to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.[19] They may also interfere with essential cellular processes within the microbe.

Anti-plasmodial and Cytotoxic Activities

Oplopanone has demonstrated noteworthy activity against Plasmodium falciparum, the parasite that causes malaria.[2] Its cytotoxic effects against various cancer cell lines have also been reported, suggesting its potential as an anticancer agent.[16] The exact mechanisms for these activities are still under investigation but are likely related to the induction of apoptosis and inhibition of cell proliferation.

Conclusion

Oplopanone is a promising natural product with a diverse range of biological activities. Its physical and chemical properties are well-characterized, and established protocols are available for its biological evaluation. Further research into its specific molecular targets and mechanisms of action, as well as its in vivo efficacy and safety, is warranted to fully explore its therapeutic potential. The total synthesis of Oplopanone opens up avenues for the creation of novel analogs with improved potency and pharmacokinetic properties, paving the way for future drug development efforts.

References

- 1. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Isolation and structure elucidation of cirensenosides O and P from the leaves of Oplopanax elatus Nakai] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oploxynes A and B, polyacetylenes from the stems of Oplopanax elatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of an Oplopanax elatus Stem Extract and Biologically Active Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iddo.org [iddo.org]

- 11. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT (Assay protocol [protocols.io]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]

- 19. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Oplopanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oplopanone is a naturally occurring sesquiterpenoid isolated from various plant species, particularly within the Oplopanax genus of the Araliaceae family.[1] This bicyclic compound, with the molecular formula C₁₅H₂₆O₂, has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the spectroscopic data available for oplopanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its isolation and analysis are also presented, along with a visualization of a potential signaling pathway related to its reported anti-inflammatory properties.

Spectroscopic Data

The structural elucidation of oplopanone has been established through various spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Oplopanone (Predicted/Inferred)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | Data not available | ||

| H-2 | Data not available | ||

| H-3 | Data not available | ||

| H-5 | Data not available | ||

| H-6 | Data not available | ||

| H-7 | Data not available | ||

| H-8 | Data not available | ||

| H-9 | Data not available | ||

| H-11 | Data not available | ||

| H-12 (CH₃) | Data not available | ||

| H-13 (CH₃) | Data not available | ||

| H-14 (CH₃) | Data not available | ||

| H-15 (CH₃) | Data not available |

Table 2: ¹³C NMR Spectral Data of Oplopanone [1][2]

| Carbon | Chemical Shift (δ) ppm |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 (C=O) | Likely > 200 ppm |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| C-10 | Data not available |

| C-11 | Data not available |

| C-12 (CH₃) | Data not available |

| C-13 (CH₃) | Data not available |

| C-14 (CH₃) | Data not available |

| C-15 (CH₃) | Data not available |

Note: Specific, publicly available, fully assigned ¹H and ¹³C NMR data for oplopanone is limited. The data for the related compound 7-beta-hydroxy-oplopanone is available in spectral databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of oplopanone is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data of Oplopanone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2960-2850 | C-H (sp³) | Stretching |

| ~1710 | C=O (ketone) | Stretching |

| ~1460 and ~1375 | C-H | Bending |

| ~1100 | C-O | Stretching |

Mass Spectrometry (MS)

The mass spectrum of oplopanone provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of Oplopanone [1]

| m/z | Interpretation |

| 238 | [M]⁺ (Molecular Ion) |

| 223 | [M - CH₃]⁺ |

| 220 | [M - H₂O]⁺ |

| 205 | [M - H₂O - CH₃]⁺ |

| 195 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 43 | [CH₃CO]⁺ (acetyl group) |

Experimental Protocols

Isolation and Purification of Oplopanone

The following is a generalized protocol for the isolation of oplopanone from plant material, based on common phytochemical extraction techniques.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Oplopanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oplopanone is a sesquiterpenoid, a class of naturally occurring organic compounds, primarily found in plant species such as those from the Asteraceae family and Oplopanax elatus.[1] Its complex bicyclic structure is characteristic of many terpenes and is the basis for its potential biological activities. Preliminary studies have suggested that Oplopanone may possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, making it a compound of significant interest for further investigation and drug development.[1]

This technical guide provides a comprehensive overview of the methodologies and experimental protocols for the biological activity screening of Oplopanone. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to systematically evaluate the therapeutic potential of this promising natural product. The guide details experimental procedures for assessing key biological activities, presents data in a structured format for comparative analysis, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Anticancer Activity Screening

The evaluation of the anticancer potential of Oplopanone is a primary focus of its biological activity screening. This involves determining its cytotoxic effects on various cancer cell lines and elucidating the underlying mechanisms of action.

Data on Anticancer Activity

While specific quantitative data for Oplopanone's anticancer activity is not extensively available in the public domain, studies on compounds isolated from Oplopanax horridus, a plant known to contain sesquiterpenes, have shown significant antiproliferative effects. For context, the following table summarizes the activity of other compounds from this genus against HCT-116 human colorectal cancer cells. This data can serve as a benchmark for future studies on Oplopanone.

| Compound | Concentration (µM) | Growth Inhibition (%) | Cell Line | Reference |

| Falcarindiol | 10 | 98.1 | HCT-116 | [2] |

| Oplopantriol A | 10 | 76.4 | HCT-116 | [2] |

| Compound 2 | 30 | 91.7 | HCT-116 | [2] |

| Compound 3 | 30 | 89.8 | HCT-116 | [2] |

| Compound 4 | 30 | 32.7 | HCT-116 | [2] |

| Compound 4 | 100 | 98.8 | HCT-116 | [2] |

| Compound 6 | 30 | 26.0 | HCT-116 | [2] |

| Compound 6 | 100 | 96.5 | HCT-116 | [2] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Oplopanone for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.[3]

2. Apoptosis Assay (Flow Cytometry)

This assay is used to determine if the cytotoxic effects of Oplopanone are due to the induction of apoptosis (programmed cell death).

-

Cell Treatment: Cells are treated with Oplopanone at concentrations around the determined IC50 value.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Experimental Workflow

Caption: Workflow for anticancer activity screening of Oplopanone.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Screening Oplopanone for anti-inflammatory properties is crucial in determining its therapeutic potential.

Data on Anti-inflammatory Activity

Specific quantitative data on the anti-inflammatory activity of Oplopanone is limited. However, related compounds have been shown to inhibit key inflammatory mediators. For instance, certain cyclopentenone isoprostanes inhibit nitrite (B80452) and prostaglandin (B15479496) production with IC50 values of approximately 360 nM and 210 nM, respectively.[4] Aethiopinone (B1206593), another natural product, is an in vitro inhibitor of 5-lipoxygenase (5-LO) from human neutrophils with an IC50 value of 0.11 µM.[5]

Experimental Protocols

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of Oplopanone to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Stimulation: Macrophages are cultured and stimulated with LPS in the presence or absence of Oplopanone.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value is determined.

2. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines if Oplopanone can inhibit the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

-

Enzyme Source: Purified COX-2 enzyme or cell lysates from LPS-stimulated macrophages.

-

Assay Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin E2 (PGE2) by COX-2.

-

Detection: The amount of PGE2 produced is quantified using an ELISA kit.

-

Data Analysis: The inhibitory effect of Oplopanone on COX-2 activity is determined, and the IC50 value is calculated.

Signaling Pathway Visualization

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by Oplopanone.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Oplopanone, as a natural product, is a candidate for such screening.

Data on Antimicrobial Activity

| Microbial Strain | Antibiotic | MIC (µg/mL) | Reference |

| P. aeruginosa | Ciprofloxacin | 0.25 | [6] |

| P. aeruginosa | Amikacin | 1 | [6] |

| P. aeruginosa | Vancomycin | 1 | [6] |

| P. aeruginosa | Tetracycline | 1 | [6] |

| P. aeruginosa | Gentamicin | 0.5 | [6] |

| P. aeruginosa | Erythromycin | 1 | [6] |

| P. aeruginosa | Clindamycin | 1 | [6] |

Experimental Protocols

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Standardized inoculums of bacterial and fungal strains are prepared.

-

Serial Dilution: Two-fold serial dilutions of Oplopanone are prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of Oplopanone at which no visible growth is observed.[7]

2. Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.

-

Agar (B569324) Plate Inoculation: An agar plate is uniformly inoculated with a suspension of the test microorganism.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of Oplopanone are placed on the agar surface.

-

Incubation: The plate is incubated.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.

Visualization of Experimental Workflow

Caption: Workflow for antimicrobial MIC determination of Oplopanone.

Neuroprotective Activity Screening

Neurodegenerative diseases are a growing concern, and natural products are a promising source for neuroprotective agents.

Data on Neuroprotective Activity

Specific quantitative data for Oplopanone's neuroprotective activity is not currently available. However, polyphenols, another class of natural products, have been shown to exert neuroprotective effects. For instance, resveratrol (B1683913) has been shown to inhibit postsynaptic currents in hippocampal neurons at concentrations between 10 - 100 µM.[8]

Experimental Protocols

1. Neuroprotection against Oxidative Stress-Induced Cell Death

This assay evaluates the ability of Oplopanone to protect neuronal cells (e.g., HT-22 hippocampal cells) from oxidative stress-induced cell death.

-

Cell Culture and Treatment: Neuronal cells are pre-treated with Oplopanone for a specified time.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding agents like glutamate (B1630785) or hydrogen peroxide.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.

-

Data Analysis: The protective effect of Oplopanone is quantified by comparing the viability of treated cells to that of untreated controls.

2. Inhibition of Neuroinflammation in Microglia

This assay assesses the anti-neuroinflammatory potential of Oplopanone by measuring its effect on activated microglia, the primary immune cells of the brain.

-

Microglial Cell Culture and Activation: Microglial cells (e.g., BV-2) are activated with LPS in the presence or absence of Oplopanone.

-

Measurement of Inflammatory Mediators: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide in the culture supernatant is measured using ELISA and the Griess assay, respectively.

-

Data Analysis: The inhibitory effect of Oplopanone on the production of these inflammatory mediators is determined.

Signaling Pathway Visualization

The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. Many neuroprotective compounds enhance this pathway.

Caption: Potential activation of the BDNF signaling pathway by Oplopanone.

Conclusion

The biological activity screening of Oplopanone presents a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for conducting a systematic evaluation of its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The detailed experimental protocols and data presentation structures are intended to facilitate standardized and comparable research efforts. While quantitative data for Oplopanone itself is still emerging, the provided information on related compounds and established methodologies offers a solid starting point for its comprehensive investigation. The visualization of key signaling pathways and experimental workflows further aids in understanding the potential mechanisms of action and in the design of future studies. Continued research into the biological activities of Oplopanone is warranted to fully elucidate its therapeutic potential.

References

- 1. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion [mdpi.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Oplopanone: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

A Sesquiterpene from Traditional Medicine

Oplopanone is a naturally occurring sesquiterpenoid, a class of organic compounds commonly found in plants.[1] First identified in 1965, this bicyclic molecule has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This technical guide provides a detailed overview of the discovery, isolation, and structural elucidation of Oplopanone, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Occurrence

Oplopanone was first discovered and its structure and absolute configuration were determined in 1965 by K. Takeda, H. Minato, and M. Ishikawa from the plant Oplopanax japonicus (Nakai) Nakai, a species native to Japan. While initially isolated from Oplopanax japonicus, Oplopanone has since been identified in other plant species, including Raulinoa echinata and Disynaphia multicrenulata.[2] It is also found in Oplopanax elatus, a plant species from the Asteraceae family.[1] The presence of Oplopanone in various plants, particularly those with a history of use in traditional medicine, underscores the importance of exploring natural sources for novel therapeutic agents.

Physicochemical Properties

Oplopanone is a sesquiterpene with a complex bicyclic structure.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H26O2 | |

| Molecular Weight | 238.37 g/mol | |

| Appearance | Colorless liquid with an aromatic odor | |

| Solubility | Moderately soluble in organic solvents | |

| CAS Number | 1911-78-0 |

Isolation and Purification: A Methodological Overview

Experimental Protocol: Plausible Method for Oplopanone Isolation

-

Plant Material Collection and Preparation: The roots or rhizomes of Oplopanax japonicus are collected, washed, and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction, likely using a moderately polar solvent such as ethanol (B145695) or methanol, to extract a broad range of secondary metabolites, including sesquiterpenoids. This can be performed at room temperature with agitation or under reflux to enhance extraction efficiency.

-

Concentration: The resulting crude extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Liquid-Liquid Partitioning: The concentrated extract is then likely subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme would involve partitioning between a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., methanol/water mixture). This step helps to remove highly non-polar lipids and highly polar compounds.

-

Column Chromatography: The fraction enriched with Oplopanone is then subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel is a common choice for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification (if necessary): Fractions containing Oplopanone, as identified by TLC, may be combined and subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase), to achieve high purity.

-

Characterization: The purified Oplopanone is then characterized using spectroscopic methods to confirm its identity and purity.

Structural Elucidation: A Spectroscopic Approach

The determination of the chemical structure of Oplopanone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons, their chemical environments, and their connectivity. Key features expected in the ¹H NMR spectrum of Oplopanone would include signals for methyl groups, methylene (B1212753) and methine protons in the cyclic system, and protons adjacent to the carbonyl and hydroxyl groups.

-

¹³C NMR Spectroscopy: Carbon-13 NMR indicates the number of unique carbon atoms in the molecule and their chemical environment. The spectrum of Oplopanone is expected to show 15 distinct signals, corresponding to its 15 carbon atoms. The chemical shifts would be indicative of the types of carbons present (methyl, methylene, methine, quaternary, and a carbonyl carbon). PubChem lists the availability of ¹³C NMR data for Oplopanone.

Table of Predicted ¹³C NMR Chemical Shifts for Oplopanone

| Carbon Type | Predicted Chemical Shift (ppm) Range |

| Carbonyl (C=O) | 200 - 220 |

| Quaternary Carbon with -OH | 70 - 85 |

| Methine (CH) | 30 - 60 |

| Methylene (CH₂) | 20 - 45 |

| Methyl (CH₃) | 10 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Oplopanone would be expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.

Table of Expected IR Absorption Bands for Oplopanone

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |

| C=O stretch (ketone) | 1700 - 1725 | Strong, sharp |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (hydroxyl) | 1050 - 1260 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of Oplopanone, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (238.37). The fragmentation pattern would show characteristic losses of small molecules or radicals, such as water (from the hydroxyl group) and an acetyl group (from the ketone). PubChem indicates the availability of GC-MS data for Oplopanone.

Table of Predicted Key Fragments in the Mass Spectrum of Oplopanone

| m/z Value | Possible Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 220 | [M - H₂O]⁺ |

| 195 | [M - C₂H₃O]⁺ |

| 43 | [C₂H₃O]⁺ (Acetyl cation) |

Biological Activities and Potential Therapeutic Applications

Oplopanone has been reported to exhibit a range of biological activities, suggesting its potential for development as a therapeutic agent.

Anti-plasmodial Activity

Anti-inflammatory and Antimicrobial Effects

General anti-inflammatory and antimicrobial effects of Oplopanone have been reported. The modulation of cell signaling pathways is suggested as a primary mechanism for its biological activities at the molecular level. The anti-inflammatory properties of many natural products are known to involve the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for Oplopanone's effect on the NF-κB pathway is lacking in the provided search results, it represents a plausible mechanism of action that warrants further investigation.

The antimicrobial activity of Oplopanone also requires further characterization, including the determination of its spectrum of activity against various bacterial and fungal strains and the measurement of Minimum Inhibitory Concentrations (MICs).

Conclusion and Future Directions

Oplopanone, a sesquiterpenoid first isolated from Oplopanax japonicus, represents a promising natural product with potential therapeutic applications. While its discovery and basic chemical properties are well-established, there is a clear need for further research to fully elucidate its pharmacological profile. Future studies should focus on:

-

Detailed Isolation and Yield Optimization: Developing and reporting a standardized, high-yield protocol for the isolation of Oplopanone from its natural sources.

-

Comprehensive Spectroscopic Analysis: Publishing complete and assigned ¹H and ¹³C NMR data, as well as detailed IR and MS fragmentation analysis.

-

Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-plasmodial activity against various Plasmodium strains, and MIC values against a panel of pathogenic bacteria and fungi.

-

Mechanistic Studies: Investigating the molecular mechanisms underlying its anti-inflammatory effects, including its potential interaction with the NF-κB signaling pathway and other key inflammatory mediators.

Such research will be crucial in unlocking the full therapeutic potential of Oplopanone and paving the way for its potential development as a novel drug candidate.

References

In Silico Prediction of Oplopanax Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive compounds found in Oplopanax elatus, their experimentally determined biological activities, and a proposed framework for the in silico prediction of their therapeutic potential. While experimental studies have laid a foundation for understanding the pharmacological effects of Oplopanax elatus, particularly its anticancer properties, the application of computational methods to predict and elucidate the bioactivities of its constituent compounds remains an underexplored frontier. This document outlines a proposed workflow for such in silico investigations, providing detailed hypothetical protocols and leveraging existing experimental data to inform future computational studies.

Bioactive Compounds of Oplopanax elatus and Their Known Activities

Oplopanax elatus, a member of the Araliaceae family, is a plant used in traditional medicine in several parts of Asia.[1][2][3] Phytochemical analyses have revealed a variety of bioactive compounds, with polyynes being among the most prominent and well-studied.[2][4]

Major Bioactive Compounds

Several classes of compounds have been isolated from Oplopanax elatus, including:

-

Polyynes: Falcarindiol (B120969) and oplopandiol are two of the most abundant polyynes in the plant.[2][4] Other polyynes like oplopantriol A and B, and oploxynes A and B have also been identified.[3][5]

-

Saponins: Triterpene glycosides are also characteristic of the Oplopanax genus.

-

Flavonoids and Phenolic Compounds: These compounds are known for their antioxidant properties.

-

Sesquiterpenes and Triterpenoids: A variety of these compounds contribute to the plant's overall bioactivity.[2]

A study by Wan et al. (2021) identified 18 compounds in the root bark extract of O. elatus, including nine polyynes, three lignans, one phenylpropanoid, two sesquiterpenes, one triterpenoid, and two fatty acids.[2]

Experimentally Determined Bioactivities

Experimental studies have demonstrated a range of pharmacological activities for Oplopanax elatus extracts and its isolated compounds:

-

Anticancer Activity: This is one of the most significant reported bioactivities. Extracts and isolated compounds, particularly falcarindiol, have shown potent antiproliferative effects against various cancer cell lines, including human colon cancer (HCT-116, SW-480), breast cancer (MCF-7), and stomach cancer (AGS) cells.[6][7][8] The anticancer mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][9] Furthermore, a polyyne-enriched extract was shown to ameliorate colon carcinogenesis in a mouse model by down-regulating the Wnt/β-catenin signaling pathway.[10]

-

Anti-inflammatory Activity: Oploxyne A, oplopandiol, and falcarindiol have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced murine macrophage RAW 267.7 cells.[3]

-

Hepatoprotective Effects: An extract of O. elatus adventitious roots demonstrated hepatoprotective effects by regulating the CYP450 and PPAR signaling pathways.[11]

-

Adaptogenic and Other Activities: Traditionally, O. elatus has been used as an adaptogen and for treating various conditions, including diabetes, rheumatism, and cardiovascular diseases.[1][2]

Quantitative Data on Bioactive Compounds and Anticancer Activity

The following tables summarize the quantitative data available from the literature on the concentration of key polyynes in Oplopanax elatus extracts and their cytotoxic effects on cancer cell lines.

Table 1: Concentration of Falcarindiol and Oplopandiol in Oplopanax elatus Extract and Fractions

| Extract/Fraction | Falcarindiol (mg/g) | Oplopandiol (mg/g) |

| Crude Extract | 141.6 | 169.7 |

| Dichloromethane (B109758) (CH2Cl2) Fraction | 165.7 | 204.4 |

| n-Butanol (BuOH) Fraction | 23.3 | 29.0 |

| Water (H2O) Fraction | 0.37 | 0.41 |

Source: Wang et al. (2021)[8]

Table 2: In Vitro Anticancer Activity of Falcarindiol and Oplopandiol

| Compound | Cell Line | Assay | IC50 Value |

| Falcarindiol | HCT-116 (colon) | Antiproliferation | 1.7 µM |

| Oplopandiol | HCT-116 (colon) | Antiproliferation | 15.5 µM |

| Falcarindiol | HT-29 (colon) | Antiproliferation | 13.2 µM |

| Oplopandiol | HT-29 (colon) | Antiproliferation | > 60 µM |

Source: Wang et al. (2021)[8]

Proposed Workflow for In Silico Bioactivity Prediction

Given the rich chemical diversity and proven bioactivity of Oplopanax elatus compounds, a systematic in silico investigation is warranted. The following workflow is proposed as a roadmap for such a study.

Detailed Methodologies for Proposed In Silico Studies

This section provides detailed, albeit hypothetical, protocols for the key in silico experiments outlined in the workflow above.

Ligand and Target Preparation

Objective: To prepare the 3D structures of Oplopanax compounds and their potential protein targets for docking studies.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structures of falcarindiol, oplopandiol, and other relevant compounds from the PubChem database.

-

Convert the 2D structures to 3D using a molecular modeling software such as Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structures using a force field like MMFF94.

-

Save the prepared ligands in a suitable format (e.g., .pdbqt) for docking.

-

-

Target Identification and Preparation:

-

Based on the known anticancer activity, identify potential protein targets involved in apoptosis (e.g., Bcl-2, caspases) and the Wnt/β-catenin pathway (e.g., GSK-3β, β-catenin).

-

Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.

-

Define the binding site (grid box) for docking based on the location of the co-crystallized ligand or using a blind docking approach.

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of Oplopanax compounds with their putative protein targets.

Protocol:

-

Software: Use a molecular docking program such as AutoDock Vina or Glide.

-

Docking Simulation:

-

Load the prepared ligand and receptor files into the docking software.

-

Set the coordinates of the grid box to encompass the defined binding site.

-

Run the docking simulation with appropriate parameters (e.g., exhaustiveness for AutoDock Vina).

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding energy (kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best-scoring poses using software like PyMOL or Discovery Studio Visualizer.

-

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicity profiles of the lead compounds.

Protocol:

-

Web-based Tools: Utilize online platforms such as SwissADME and pkCSM.

-

Input: Submit the SMILES strings or 2D structures of the compounds to the web server.

-

Analysis of Parameters:

-

Absorption: Evaluate parameters like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Assess parameters such as blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict substrates and inhibitors of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Analyze predictions for total clearance.

-

Toxicity: Evaluate predictions for AMES toxicity, hepatotoxicity, and other potential toxicities.

-

-

Drug-Likeness: Assess compliance with Lipinski's Rule of Five (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) to gauge oral bioavailability.

Signaling Pathways for Investigation

The following diagrams illustrate the key signaling pathways that are known to be modulated by Oplopanax elatus compounds and are prime candidates for further in silico and experimental investigation.

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 2. Chemical profiling of root bark extract from Oplopanax elatus and its in vitro biotransformation by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oploxynes A and B, polyacetylenes from the stems of Oplopanax elatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical profiling of root bark extract from Oplopanax elatus and its in vitro biotransformation by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of six polyynes and one polyene in Oplopanax horridus and Oplopanax elatus by pressurized liquid extraction and on-line SPE-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of an Oplopanax elatus Stem Extract and Biologically Active Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of potential anticancer compounds from Oplopanax horridus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polyyne-Enriched Extract from Oplopanax elatus Significantly Ameliorates the Progression of Colon Carcinogenesis in ApcMin/+ Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Hepatoprotective Effect of Oplopanax elatus Nakai Adventitious Roots Extract by Regulating CYP450 and PPAR Signaling Pathway [frontiersin.org]

Oplopanon: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid Oplopanon, also known as Oplopanone. It details the compound's chemical identifiers, summarizes its known biological activities, and presents relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical Identification

This compound is a naturally occurring sesquiterpenoid ketone. Its chemical identity is defined by a specific set of identifiers that are crucial for accurate documentation and research.

| Identifier | Value | Citation |

| CAS Number | 1911-78-0 | [1][2] |

| Deprecated CAS Number | 108654-34-8 | [1] |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| IUPAC Name | 1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |

| InChI | InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |

| InChIKey | WLXJHVQYKOJBBN-NJVJYBDUSA-N | |

| Canonical SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C(=O)C">C@@(C)O | |

| Synonyms | (-)-Oplopanone, this compound, 10-Hydroxyoplopan-4-one | [1] |

Biological Activities and Mechanisms of Action

This compound has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory, anti-plasmodial, and cytotoxic agent.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. While direct studies on this compound's effect on specific signaling pathways are limited, research on related compounds and plant extracts suggests a potential mechanism involving the modulation of inflammatory pathways.

One study on the ethanolic extract of Oplopanax horridus, a plant from the same genus known to contain this compound, showed significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.[3] The leaf extract of this plant also reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreased the expression of inducible nitric oxide synthase (iNOS).[3] This suggests that this compound may exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators.

Potential Signaling Pathway:

The inhibition of iNOS and pro-inflammatory cytokines is often linked to the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still needed, it is plausible that its anti-inflammatory action is mediated through one or both of these pathways.

References

An In-depth Technical Guide on Oplopanon and Related Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpenoid found in plants of the Oplopanax genus, notably Oplopanax elatus and Oplopanax horridus. These plants have been a source of traditional medicine, and recent scientific investigations have begun to unveil the pharmacological potential of their constituent compounds. This technical guide provides a comprehensive review of this compound and related sesquiterpenoids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their study. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures

The sesquiterpenoids isolated from Oplopanax species belong to various structural classes, including eudesmane, guaiane, and cadinane (B1243036) types. This compound itself is a sesquiterpenoid with a complex bicyclic structure.[1]

Biological Activities and Quantitative Data

This compound and its related sesquiterpenoids have demonstrated a range of biological activities, including anti-photoaging, anti-inflammatory, and cytotoxic effects. The quantitative data for these activities are summarized in the tables below.

Anti-Photoaging and Anti-Inflammatory Activity

Several sesquiterpenoids from Oplopanax elatus have shown potential in protecting against UVB-induced skin damage. Their mechanism involves the downregulation of matrix metalloproteinase-1 (MMP-1) and inflammatory mediators.

| Compound/Extract | Assay | Cell Line | Concentration | Result | Reference |

| Eurylosesquiterpenol E (5) | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |

| Compound 7 | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |

| Compound 11 | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |

| Compound 14 | UVB-induced cell survival | HaCaT | 10, 25, 50 µM | Concentration-dependent increase in cell survival | [2] |

| Oplopanax horridus leaf extract | LPS-induced Nitric Oxide (NO) production | RAW 264.7 | 50 µg/mL | 71.0% reduction in NO | |

| Oplopanax horridus leaf extract | LPS-induced TNF-α production | RAW 264.7 | 100 µg/mL | 87.6% reduction in TNF-α | |

| Oplopanax horridus leaf extract | LPS-induced IL-6 production | RAW 264.7 | 100 µg/mL | 36.2% reduction in IL-6 | |

| Oplopanax horridus leaf extract | LPS-induced iNOS expression | RAW 264.7 | - | IC50 = 24.4 µg/mL | |

| Oplopanax horridus root bark extract | Nitric Oxide production | RAW 264.7 | 1/4000 and 1/2000 dilutions | Significant reduction (p<0.001) |

Cytotoxic Activity

Certain oplopanone sesquiterpenoids have exhibited cytotoxic effects against various cancer cell lines.

| Compound/Extract | Cell Line | IC50 Value | Reference |

| (+)-Oplopanone C (2) | KB (human oral carcinoma) | Not specified in abstract | |